
2-chloro-N-isobutyl-benzenesulfonamide
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Description
2-chloro-N-isobutyl-benzenesulfonamide is a useful research compound. Its molecular formula is C10H14ClNO2S and its molecular weight is 247.74 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-chloro-N-isobutyl-benzenesulfonamide to maximize yield and purity?
Methodological Answer: Synthesis optimization requires precise control of reaction parameters. For sulfonamide derivatives, critical factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution reactions by stabilizing intermediates .
- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
- Catalysts : Base catalysts (e.g., triethylamine) deprotonate intermediates, accelerating sulfonamide bond formation .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) effectively isolates the product from unreacted starting materials .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR identify substitution patterns (e.g., isobutyl group integration at δ ~2.5 ppm for CH2 protons) .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and confirms bond lengths/angles. For example, sulfonamide S=O bonds typically measure ~1.43 Å, consistent with sp3 hybridization .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peak at m/z 302.08 for C10H14ClNO2S) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when refining the structure of this compound?
Methodological Answer: Contradictions may arise from disordered solvent molecules or twinned crystals. Strategies include:
- SHELX Suite : Use SHELXL for iterative refinement, adjusting occupancy factors for disordered atoms. The "L.S." command helps minimize residuals (R1 < 0.05 for high-quality data) .
- Validation Tools : CheckCIF (via IUCr) flags geometric outliers (e.g., bond angle deviations > 5°), prompting re-examination of torsion restraints .
- Complementary Data : Pair X-ray results with DFT-optimized geometries (e.g., Gaussian09) to validate bond lengths and angles computationally .
Q. What methodological approaches are recommended for analyzing the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via HPLC under varying conditions (pH, temperature). For example, at pH 9, the chloro group undergoes hydrolysis to a hydroxyl derivative, while amines (e.g., pyrazole) facilitate SNAr reactions .
- Isotopic Labeling : Use 35Cl NMR to track substitution pathways, distinguishing between direct displacement and intermediate formation .
- Theoretical Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict activation energies for competing reaction pathways, guiding experimental design .
Q. How can computational methods predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking : AutoDock Vina screens derivatives against target proteins (e.g., carbonic anhydrase IX). Key parameters include binding affinity (ΔG < -8 kcal/mol) and hydrogen-bond interactions with active-site residues .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ constants) with bioactivity data. For example, electron-withdrawing groups (e.g., -NO2) enhance sulfonamide inhibition potency .
- ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP < 3 for optimal membrane permeability) .
Properties
Molecular Formula |
C10H14ClNO2S |
---|---|
Molecular Weight |
247.74 g/mol |
IUPAC Name |
2-chloro-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO2S/c1-8(2)7-12-15(13,14)10-6-4-3-5-9(10)11/h3-6,8,12H,7H2,1-2H3 |
InChI Key |
YJEYICZNBPWMBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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